molecular formula C15H25ClN2O B3026407 N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride CAS No. 2095432-59-8

N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride

Cat. No.: B3026407
CAS No.: 2095432-59-8
M. Wt: 284.82 g/mol
InChI Key: FJZNVFFTIKWXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MS049 is a potent and selective inhibitor of PRMT4 (IC50 = 34 nM) and PRMT6 (IC50 = 43 nM). It is less active against additional type I PRMTs (IC50s = >130, >220, and 1.6 µM for PRMT1, PRMT3, and PRMT8, respectively) and displays no inhibition against type II or type III PRMTs nor any additional methyltransferases or nonepigenetic targets tested. MS049 has been shown to reduce the H3R2me2a mark in HEK293 cells with an IC50 value of 0.97 µM and also, unexpectedly, to reduce H4R3me2a in HEK293 cells. For more information on MS049 please visit the Structural Genomics Consortium (SGC). The negative control, MS049N, for MS049 is also available exclusively through the SGC. You can submit a request to receive the negative control here.

Scientific Research Applications

Modulation of Neurotransmitter Receptors

  • Sigma Ligand Effects : A study by Yamamoto et al. (1995) found that N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride (NE-100), a compound related to the one , is a potent and highly selective sigma ligand. It demonstrated an ability to inhibit carbachol-induced inositol 1,4,5-triphosphate (IP3) formation in a dose-dependent manner, indicating its potential for modulating the NMDA/phencyclidine (PCP) receptor ion channel complex through sigma-1 sites. This suggests its relevance in neuroprotective strategies and the modulation of neurotransmitter systems (Yamamoto et al., 1995).

Neuroprotection and Cognitive Dysfunction

  • Cognitive Dysfunction : Another study explored the effects of NE-100 on phencyclidine (PCP)-induced cognitive dysfunction in rats. It was found that NE-100 significantly shortened the PCP-induced prolonged swimming latency, suggesting a potential application in mitigating cognitive impairments induced by NMDA receptor antagonists (Ogawa et al., 1994).

Antidepressant-Like Effects

  • Depression Model in Rats : Research by Wang et al. (2007) on a σ1 receptor agonist, SA-4503, demonstrated that it ameliorated behavioral deficits in olfactory bulbectomized rats, a model of depression, by potentially modulating NMDA receptors. This provides insight into the antidepressant-like effects of sigma receptor agonists and their interaction with NMDA receptors, suggesting a pathway through which related compounds, such as the one , may exert therapeutic effects (Wang et al., 2007).

Analgesic Properties

  • Analgesic Activity : A study focused on the synthesis and evaluation of a series of compounds, including those related to N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride, found that certain derivatives displayed significant analgesic potency and short duration of action. This indicates potential applications in developing new analgesics with favorable profiles (Lalinde et al., 1990).

Safety and Hazards

The safety data sheet for a similar compound, N-Methyl-4-piperidone, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage .

Future Directions

Piperidine, a similar compound, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests potential future directions for the study and application of “N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride”.

Properties

IUPAC Name

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14;/h2-6,15-16H,7-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZNVFFTIKWXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCC(CC1)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095432-59-8
Record name 1-Piperidineethanamine, N-methyl-4-(phenylmethoxy)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095432-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride
Reactant of Route 6
N-methyl-4-(phenylmethoxy)-1-piperidineethanamine,dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.